N-(3-acetamidophenyl)-2-{5-methoxy-2-[(morpholin-4-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide
Overview
Description
N-(3-acetamidophenyl)-2-{5-methoxy-2-[(morpholin-4-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide: is a complex organic compound that features a variety of functional groups, including an acetamide, a methoxy group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetamidophenyl)-2-{5-methoxy-2-[(morpholin-4-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents such as dimethyl sulfate or methyl iodide.
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with sulfuric acid, followed by cyclization.
Coupling Reactions: The final coupling of the synthesized intermediates can be achieved through amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can target the carbonyl group in the pyridine ring, potentially converting it to a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be done using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound can be used to study the interactions of morpholine-containing molecules with biological targets. It may also serve as a probe to investigate the role of specific functional groups in biological activity.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The presence of the morpholine ring, in particular, is of interest due to its prevalence in many pharmacologically active compounds.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a precursor in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-acetamidophenyl)-2-{5-methoxy-2-[(morpholin-4-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide would depend on its specific application. Generally, the compound could interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The morpholine ring may enhance its binding affinity to certain receptors or enzymes, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Linezolid: An antibiotic with a similar morpholine-containing structure.
Morpholine: A simpler compound that serves as a precursor to more complex derivatives.
Pyridine Derivatives: Compounds with a pyridine ring that exhibit a range of biological activities.
Uniqueness
What sets N-(3-acetamidophenyl)-2-{5-methoxy-2-[(morpholin-4-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide apart is its combination of functional groups, which may confer unique biological properties and synthetic versatility. The presence of both the morpholine ring and the pyridine ring in the same molecule is relatively uncommon and could lead to novel applications in various fields.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[5-methoxy-2-(morpholin-4-ylmethyl)-4-oxopyridin-1-yl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O5/c1-15(26)22-16-4-3-5-17(10-16)23-21(28)14-25-13-20(29-2)19(27)11-18(25)12-24-6-8-30-9-7-24/h3-5,10-11,13H,6-9,12,14H2,1-2H3,(H,22,26)(H,23,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEHWSVMVQGXAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C=C(C(=O)C=C2CN3CCOCC3)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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